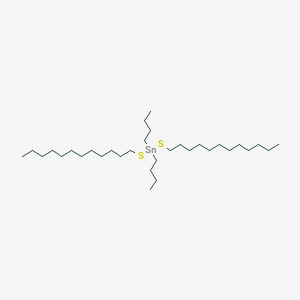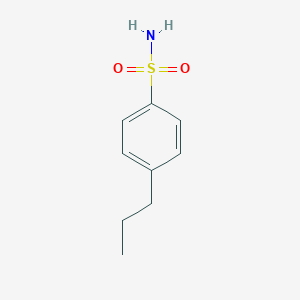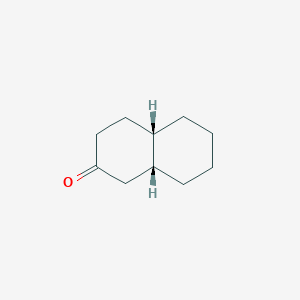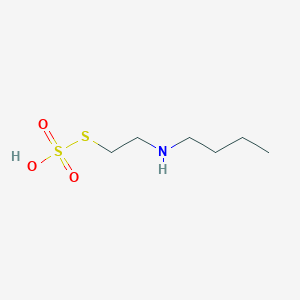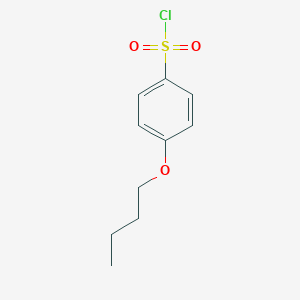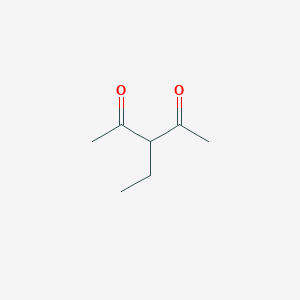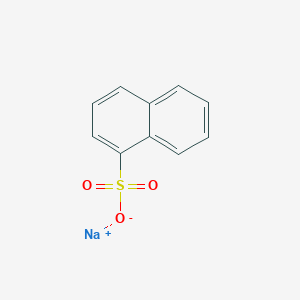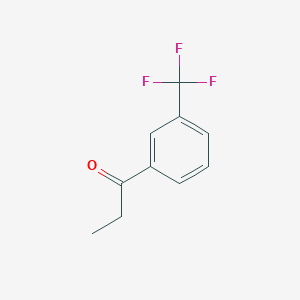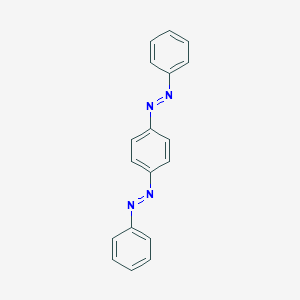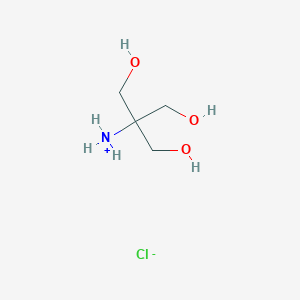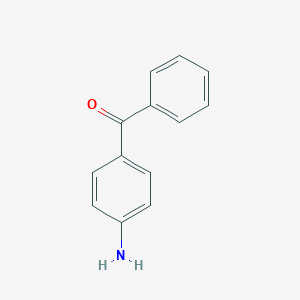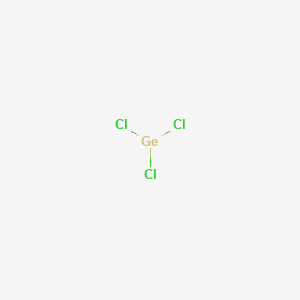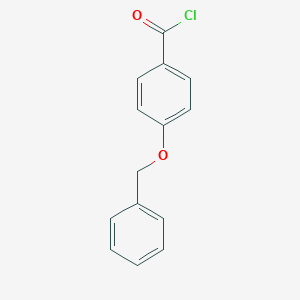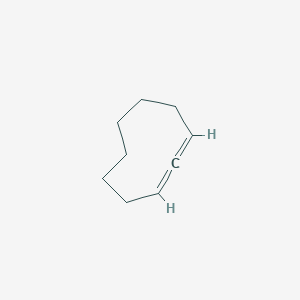
1,2-Cyclononadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclononadiene (CND) is a cyclic hydrocarbon with a unique structure that has attracted attention from the scientific community due to its potential applications in various fields. CND is a nine-membered ring system with two double bonds, making it an important intermediate in organic synthesis.
作用機序
The mechanism of action of 1,2-Cyclononadiene is not well understood, but it is believed to act as a dienophile in the Diels-Alder reaction. 1,2-Cyclononadiene can also undergo electrocyclization to form various products, depending on the reaction conditions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1,2-Cyclononadiene. However, it has been reported that 1,2-Cyclononadiene can inhibit the growth of cancer cells and induce apoptosis. 1,2-Cyclononadiene has also been reported to have anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 1,2-Cyclononadiene in lab experiments include its unique structure, which allows for the synthesis of various compounds, and its potential applications in drug discovery and material science. The limitations of using 1,2-Cyclononadiene in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research and application of 1,2-Cyclononadiene. One potential direction is the development of new synthetic methods for the preparation of 1,2-Cyclononadiene and its derivatives. Another direction is the investigation of the mechanism of action of 1,2-Cyclononadiene and its potential applications in drug discovery and material science. Additionally, the use of 1,2-Cyclononadiene in the synthesis of carbon nanotubes and graphene could be further explored.
合成法
1,2-Cyclononadiene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclization of enynes. The Diels-Alder reaction is the most commonly used method for the synthesis of 1,2-Cyclononadiene. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction is another method that involves the reduction of an aromatic compound with sodium metal and liquid ammonia. The electrocyclization of enynes is a third method that involves the reaction of an enyne with a metal catalyst under high temperature and pressure.
科学的研究の応用
1,2-Cyclononadiene has been used in various scientific research applications, such as in the synthesis of natural products, drug discovery, and material science. 1,2-Cyclononadiene has been used as an intermediate in the synthesis of various natural products, including the anti-cancer compound, (-)-doliculide. 1,2-Cyclononadiene has also been used in drug discovery as a potential scaffold for the development of new drugs. In material science, 1,2-Cyclononadiene has been used as a precursor for the synthesis of carbon nanotubes and graphene.
特性
CAS番号 |
1123-11-1 |
|---|---|
製品名 |
1,2-Cyclononadiene |
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChIキー |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
正規SMILES |
C1CCCC=C=CCC1 |
その他のCAS番号 |
1123-11-1 |
同義語 |
1,2-Cyclononadiene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
